molecular formula C8H4N2O4 B3031531 4-Nitrobenzoyl isocyanate CAS No. 4461-37-4

4-Nitrobenzoyl isocyanate

Cat. No. B3031531
Key on ui cas rn: 4461-37-4
M. Wt: 192.13 g/mol
InChI Key: DRCVWVLUBDJADC-UHFFFAOYSA-N
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Patent
US05547967

Procedure details

48 ml of oxalyl chloride were added batchwise to a solution of 50 g of 4-nitrobenzamide in 1.2 l of 1,2-dichloroethane and the reaction mixture was boiled for 17 hours with reflux. For workup, the reaction mixture was concentrated and the remaining residue distilled under a high vacuum. 56 g of 4-nitrobenzoylisocyanate were obtained as colorless crystals.
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(Cl)(=O)[C:2](Cl)=[O:3].[N+:7]([C:10]1[CH:18]=[CH:17][C:13]([C:14]([NH2:16])=[O:15])=[CH:12][CH:11]=1)([O-:9])=[O:8]>ClCCCl>[N+:7]([C:10]1[CH:11]=[CH:12][C:13]([C:14]([N:16]=[C:2]=[O:3])=[O:15])=[CH:17][CH:18]=1)([O-:9])=[O:8]

Inputs

Step One
Name
Quantity
48 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
50 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)N)C=C1
Name
Quantity
1.2 L
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with reflux
CONCENTRATION
Type
CONCENTRATION
Details
For workup, the reaction mixture was concentrated
DISTILLATION
Type
DISTILLATION
Details
the remaining residue distilled under a high vacuum

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)N=C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 56 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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